molecular formula C15H17N3O3S B6541058 N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide CAS No. 1060193-05-6

N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide

Cat. No. B6541058
CAS RN: 1060193-05-6
M. Wt: 319.4 g/mol
InChI Key: PVAVAKCZGFYTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide (OCTA) is a cyclic diamide compound that has been used in various scientific research applications. OCTA is primarily used as a fluorescent dye for detecting and imaging biological molecules such as proteins, lipids, and nucleic acids. It is also used as a fluorescent label for the specific detection and imaging of biological molecules in living cells. OCTA is a versatile and useful molecule that has many advantages and limitations when used in laboratory experiments.

Scientific Research Applications

N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide has been used in various scientific research applications, such as in the detection and imaging of biological molecules, the study of cell signaling pathways, and the study of protein-protein interactions. N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide has also been used for the specific detection and imaging of biological molecules in living cells. N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a valuable tool for scientists studying the structure and function of biological molecules.

Mechanism of Action

N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a fluorescent dye that emits a strong fluorescence signal when it is excited by a light source. The fluorescence signal is then used to detect and image biological molecules such as proteins, lipids, and nucleic acids. N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide binds to the target molecule and emits a fluorescent signal that can be detected and imaged.
Biochemical and Physiological Effects
N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide has been shown to have a number of biochemical and physiological effects. N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide has been shown to increase the activity of certain enzymes, such as caspase-3 and caspase-7, which are involved in the apoptotic process. N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide has also been shown to increase the expression of certain proteins, such as Bcl-2 and Bax, which are involved in the regulation of apoptosis. N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide has also been shown to increase the production of reactive oxygen species, which are involved in the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide has several advantages when used in laboratory experiments. N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a highly fluorescent molecule that is easy to detect and image. N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is also relatively stable and can be stored for long periods of time. N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is also non-toxic and can be used in both in vitro and in vivo experiments. However, N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide has several limitations when used in laboratory experiments. N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is not very soluble in water, which can limit its use in water-based experiments. N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is also not very specific, which can lead to false positive results.

Future Directions

Future research on N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide could focus on its use in the detection and imaging of other biological molecules, such as carbohydrates and lipids. Additionally, research could focus on the development of more specific N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide-based probes for the detection and imaging of biological molecules. Other potential areas of research include the development of N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide-based biosensors and the use of N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide in drug delivery systems. Finally, research could focus on the development of N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide-based fluorescent labels for the detection and imaging of specific proteins and nucleic acids in living cells.

Synthesis Methods

N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide can be synthesized using a two-step process. The first step involves the reaction of 1-(thiophen-2-yl)cyclopentanecarboxylic acid with 1,2-dichloroethane in the presence of a base such as potassium carbonate or sodium hydroxide. The second step involves the reaction of the resulting product with N-(2-hydroxyethyl)ethylenediamine in the presence of a base such as potassium carbonate or sodium hydroxide. This two-step process produces a high yield of N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide.

properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-13(14(20)17-12-5-8-21-18-12)16-10-15(6-1-2-7-15)11-4-3-9-22-11/h3-5,8-9H,1-2,6-7,10H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAVAKCZGFYTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(isoxazol-3-yl)-N2-((1-(thiophen-2-yl)cyclopentyl)methyl)oxalamide

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